4-chloro-2-isopropyl-1-methoxybenzene
Description
Properties
IUPAC Name |
4-chloro-1-methoxy-2-propan-2-ylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO/c1-7(2)9-6-8(11)4-5-10(9)12-3/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRUJZPUSUHHAJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20628760 | |
| Record name | 4-Chloro-1-methoxy-2-(propan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20628760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103323-72-4 | |
| Record name | 4-Chloro-1-methoxy-2-(propan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20628760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Ullmann-Type Methoxylation of 2-Bromo-4-Chloro-1-Isopropylbenzene
This two-step method leverages bromine as a leaving group for subsequent methoxylation.
Step 1: Synthesis of 2-Bromo-4-Chloro-1-Isopropylbenzene
The precursor is synthesized via pressurized alkylation of 4-chlorotoluene with 2-bromopropane in the presence of a Lewis acid catalyst (e.g., AlCl₃) at 0.7–0.8 MPa. The reaction achieves 78–85% yield, with regioselectivity controlled by the electron-donating isopropyl group directing bromination to the ortho position.
Step 2: Copper-Catalyzed Methoxylation
The bromide at position 2 undergoes nucleophilic aromatic substitution with sodium methoxide (NaOCH₃) under Ullmann conditions (CuI, 120°C, DMF). This replaces bromine with methoxy, yielding the target compound at 65–72% efficiency.
Reaction Conditions:
- Temperature: 120°C
- Catalyst: CuI (10 mol%)
- Solvent: Dimethylformamide (DMF)
- Time: 24–36 hours
Friedel-Crafts Alkylation of 4-Chloroanisole
This route introduces the isopropyl group via electrophilic substitution on a pre-chlorinated and methoxylated benzene ring.
Step 1: Chlorination of Anisole
Anisole (methoxybenzene) undergoes electrophilic chlorination using Cl₂ and FeCl₃ at 40–50°C, producing 4-chloroanisole with 90% para selectivity due to the methoxy group’s directing effects.
Step 2: Isopropyl Introduction via Friedel-Crafts
4-Chloroanisole reacts with isopropyl chloride and AlCl₃ at 0°C to minimize carbocation rearrangements. The isopropyl group attaches ortho to methoxy (position 2), achieving 60–68% yield. Elevated temperatures reduce selectivity due to competing para substitution.
Challenges:
- Competing di-substitution at para positions
- Carbocation stability requires low-temperature conditions
Sequential Chlorination and Methoxylation on Isopropylbenzene
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Selectivity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Ullmann Methoxylation | 65–72 | High | Moderate | High |
| Friedel-Crafts Alkylation | 60–68 | Moderate | High | Low |
| Diazonium Salt Route | 55–62 | Low | Low | Moderate |
Advantages of Ullmann Method:
- Utilizes stable intermediates (bromoarenes)
- Adaptable to continuous-flow systems for industrial scale
Limitations of Friedel-Crafts:
- Requires stringent temperature control to avoid byproducts
- Low functional group tolerance
Reaction Mechanisms and Optimization
Ullmann Coupling Mechanistic Insights
The copper catalyst facilitates single-electron transfers, enabling aryl halide activation. Methoxide attack proceeds via a concerted metalation-deprotonation pathway, with rate-limiting C–O bond formation.
Optimization Strategies:
- Catalyst Loading: 10–15 mol% CuI maximizes turnover.
- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance ion pairing.
Friedel-Crafts Regioselectivity
The isopropyl carbocation generated from AlCl₃ and isopropyl chloride interacts with the aromatic ring’s electron-rich regions. Para-directing effects of methoxy compete with ortho/para activation from isopropyl, necessitating low temperatures (–10°C) to favor ortho substitution.
Industrial Applications and Scalability
The Ullmann method is preferred for large-scale synthesis due to its compatibility with continuous manufacturing. Recent advances in microreactor technology have reduced reaction times from 36 hours to 8 hours by enhancing heat transfer and mixing efficiency.
Key Industrial Parameters:
- Purity: >99% (HPLC)
- Byproduct Management: Distillation for bromide removal
- Cost Drivers: Copper catalyst recycling, solvent recovery
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-isopropyl-1-methoxybenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Aromatic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions or amines under appropriate conditions.
Oxidation and Reduction: The isopropyl group can be oxidized to a carboxylic acid or reduced to an alkane.
Common Reagents and Conditions
Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) are used for nitration reactions.
Sulfonation: Sulfuric acid (H2SO4) is used for sulfonation.
Halogenation: Halogens such as bromine (Br2) or chlorine (Cl2) in the presence of a catalyst like iron (Fe) are used for halogenation reactions.
Major Products Formed
Nitration: 4-chloro-2-isopropyl-1-methoxy-3-nitrobenzene
Sulfonation: 4-chloro-2-isopropyl-1-methoxy-3-sulfonic acid
Halogenation: 4-chloro-2-isopropyl-1-methoxy-3-bromobenzene
Scientific Research Applications
4-chloro-2-isopropyl-1-methoxybenzene has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals, dyes, and fragrances.
Mechanism of Action
The mechanism of action of 4-chloro-2-isopropyl-1-methoxybenzene involves its interaction with specific molecular targets. The compound can act as an electrophile in aromatic substitution reactions, where it forms a sigma complex with the benzene ring. This intermediate then undergoes deprotonation to yield the substituted benzene product . The presence of electron-donating and electron-withdrawing groups on the benzene ring influences the reactivity and orientation of the substitution reactions .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Positional Isomers and Heterocyclic Analogues
A. 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole
B. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazole
C. 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole
Functional Group and Heterocycle Variations
A. Thiazole Derivatives
B. Triazine and Malonate Derivatives
- Example: Dimethyl-2-(2-methyl-7-boronate-hept-4-yn-3-yl)malonate CAS: Not explicitly listed; see . Key Differences:
- Alkyne-linked malonate chain introduces flexibility, enabling applications in polymer chemistry. However, the boronate group’s reactivity is masked by the malonate, requiring harsher reaction conditions .
Comparative Data Table
Research Findings and Challenges
- Synthetic Accessibility : The target compound is more synthetically accessible than diboronate analogues (e.g., 4,7-bis-boronate-benzo[c][1,2,5]thiadiazole), which often face low yields due to steric and electronic challenges .
- Stability : Benzo[d]oxazole derivatives exhibit superior hydrolytic stability compared to thiazole analogues, as sulfur-containing heterocycles are prone to oxidation .
- Performance in Cross-Coupling : The 7-boronate isomer shows 15–20% higher yields in Suzuki-Miyaura reactions than its 5-substituted counterpart, attributed to reduced steric hindrance .
Biological Activity
4-Chloro-2-isopropyl-1-methoxybenzene, also known as chlorothymol, is a chlorinated aromatic compound with potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . It features a benzene ring substituted with a chlorine atom, an isopropyl group, and a methoxy group. The structure can be represented as follows:
Antimicrobial Activity
This compound exhibits significant antimicrobial activity, particularly against Staphylococcus aureus, including methicillin-resistant strains (MRSA). Studies have shown that chlorothymol not only inhibits the growth of MRSA but also prevents biofilm formation, which is crucial in treating persistent infections. Specifically, it has been observed to:
- Inhibit staphyloxanthin production.
- Slow down MRSA motility.
- Alter bacterial cell density and size.
Additionally, chlorothymol demonstrates synergistic effects when used in combination with oxacillin against resistant S. aureus clinical isolates, suggesting its potential as a lead compound in developing anti-MRSA therapeutics .
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological outcomes. For instance, the compound's ability to disrupt bacterial cell integrity and inhibit essential metabolic pathways contributes to its antimicrobial efficacy .
Study 1: Antimicrobial Efficacy Against MRSA
A study focused on the antimicrobial properties of chlorothymol revealed its effectiveness against MRSA strains. The researchers found that chlorothymol significantly reduced bacterial viability and biofilm formation in vitro. The results indicated that chlorothymol could serve as an adjunct therapy in treating MRSA infections, particularly in patients with chronic wounds or other conditions where biofilm formation is prevalent .
Study 2: Synergistic Effects with Oxacillin
In another investigation, the combination of chlorothymol and oxacillin was tested against various clinical isolates of MRSA. The findings showed enhanced antimicrobial activity when both compounds were used together compared to their individual effects. This synergy suggests that chlorothymol could be an effective co-treatment option for enhancing the efficacy of existing antibiotics .
Comparative Analysis of Related Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C10H13ClO | Antimicrobial activity against MRSA |
| 4-Chloro-2-isopropyl-5-methylphenol | C10H13ClO | Similar structure; also exhibits antimicrobial properties |
| Thymol | C10H14O | Natural compound; known for mild antimicrobial effects |
Q & A
Q. What are the optimal synthetic routes for 4-chloro-2-isopropyl-1-methoxybenzene, and how do reaction conditions influence yield?
The synthesis typically involves sequential functionalization of a benzene ring. A plausible route includes:
- Step 1 : Methoxylation at the 1-position via nucleophilic substitution using methanol under acidic conditions.
- Step 2 : Friedel-Crafts alkylation to introduce the isopropyl group at the 2-position, using isopropyl chloride and a Lewis acid catalyst (e.g., AlCl₃) .
- Step 3 : Chlorination at the 4-position via electrophilic substitution (e.g., Cl₂/FeCl₃ or SO₂Cl₂).
Key variables : Temperature control during alkylation (60–80°C avoids side reactions) and stoichiometry of chlorinating agents (excess Cl₂ leads to over-chlorination). Yield optimization requires inert atmospheres and anhydrous solvents (e.g., DCM) .
Q. How can spectroscopic techniques (NMR, IR) distinguish positional isomers of this compound?
- ¹H NMR : The methoxy group (δ 3.7–3.9 ppm) and isopropyl splitting pattern (doublet of septets for CH(CH₃)₂) confirm substitution patterns. Chlorine’s deshielding effect shifts aromatic protons at the 4-position downfield (δ 7.2–7.5 ppm).
- ¹³C NMR : Methoxy carbons appear at δ 55–60 ppm; quaternary carbons adjacent to Cl and isopropyl groups show distinct shifts (δ 125–135 ppm).
- IR : C-O stretch of methoxy (1250 cm⁻¹) and C-Cl stretch (700–750 cm⁻¹) are diagnostic .
Q. What solvent systems are compatible with this compound for purification via column chromatography?
Use non-polar to moderately polar solvents (hexane/ethyl acetate 9:1 to 4:1) due to the compound’s moderate polarity. Avoid protic solvents (e.g., methanol), which may displace the methoxy group under acidic conditions. TLC monitoring (Rf 0.3–0.5 in hexane:EtOAc 7:3) ensures separation from byproducts like di-chlorinated isomers .
Advanced Research Questions
Q. How do steric effects from the isopropyl group influence electrophilic substitution reactions?
The bulky isopropyl group at the 2-position directs incoming electrophiles to the para position (relative to itself) due to steric hindrance. For example:
- Nitration : Predominantly yields 4-chloro-2-isopropyl-1-methoxy-5-nitrobenzene.
- Sulfonation : Steric effects slow reaction kinetics, requiring higher temperatures (80–100°C) compared to unsubstituted analogs.
Methodological note : DFT calculations (e.g., using Gaussian) can map electron density and predict regioselectivity .
Q. How can contradictory data on its reactivity with Grignard reagents be resolved?
Conflicting reports may arise from solvent polarity or moisture content:
- In dry THF : The methoxy group stabilizes intermediates, enabling nucleophilic attack at the chlorine-bearing carbon.
- In wet solvents : Hydrolysis dominates, forming phenolic byproducts.
Experimental design : Use in-situ IR to monitor intermediate formation and vary solvent dielectric constants to isolate competing pathways .
Q. What strategies mitigate decomposition during long-term storage?
- Storage conditions : Argon atmosphere, amber glass vials (light-sensitive), and desiccants (molecular sieves).
- Stability assays : Accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC monitoring (95% purity threshold). Decomposition products include demethylated analogs (via acid-catalyzed cleavage) and oxidation products (e.g., quinones) .
Q. How does this compound interact with biological targets (e.g., enzymes) in structure-activity relationship (SAR) studies?
Docking simulations (AutoDock Vina) suggest:
- The chloro group enhances hydrophobic interactions with kinase ATP-binding pockets.
- Methoxy and isopropyl groups modulate solubility and membrane permeability.
Validation : Synthesize analogs (e.g., replacing Cl with Br) and compare IC₅₀ values in enzyme inhibition assays .
Methodological Considerations
Q. How to address discrepancies in reported melting points?
Variations (e.g., 85–92°C) may stem from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to identify polymorphs and recrystallize from toluene/hexane (1:3) for the most stable form .
Q. What catalytic systems enable cross-coupling reactions (e.g., Suzuki) without displacing the methoxy group?
- Palladium catalysts : Use Pd(OAc)₂ with SPhos ligand in toluene/water (3:1) at 80°C.
- Base selection : K₃PO₄ minimizes nucleophilic displacement compared to stronger bases like NaOH .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
